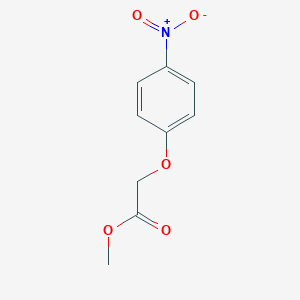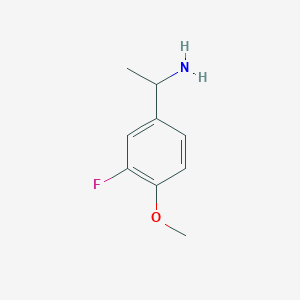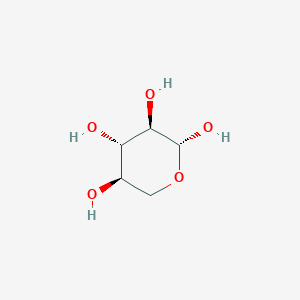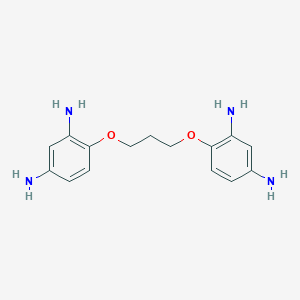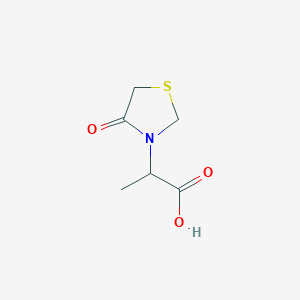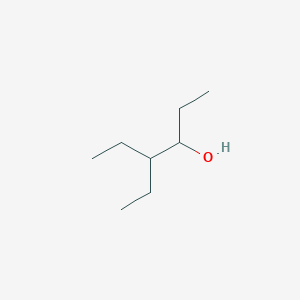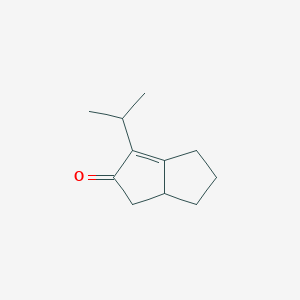
1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one is a chemical compound with potential applications in scientific research. It is a bicyclic ketone with a unique structure that makes it an interesting target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one is not fully understood. However, studies suggest that the compound may work by inhibiting certain enzymes involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one has a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one in lab experiments is its unique structure, which makes it an interesting target for synthesis and investigation. However, a limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to explore its potential.
Orientations Futures
There are many potential future directions for research on 1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one. Some possible areas of interest include:
- Further investigation of the compound's anticancer properties and potential use as an anticancer agent.
- Studies to better understand the mechanism of action and identify potential targets for drug development.
- Exploration of the compound's anti-inflammatory effects and potential use in treating inflammatory diseases.
- Investigation of the compound's potential as a starting point for the development of new drugs with unique structures and mechanisms of action.
Méthodes De Synthèse
The synthesis of 1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one has been described in the literature. One method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of chemical transformations to yield the final compound.
Applications De Recherche Scientifique
1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one has been studied for its potential use in various scientific research applications. One area of interest is in the development of new drugs. The compound has been shown to have activity against certain types of cancer cells, and research is ongoing to explore its potential as an anticancer agent.
Propriétés
Numéro CAS |
109841-33-0 |
|---|---|
Nom du produit |
1-isopropyl-3a,4,5,6-tetrahydro-3H-pentalen-2-one |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
3-propan-2-yl-4,5,6,6a-tetrahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C11H16O/c1-7(2)11-9-5-3-4-8(9)6-10(11)12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
PVUDUBLEHJPINV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C2CCCC2CC1=O |
SMILES canonique |
CC(C)C1=C2CCCC2CC1=O |
Synonymes |
2(1H)-Pentalenone,4,5,6,6a-tetrahydro-3-isopropyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



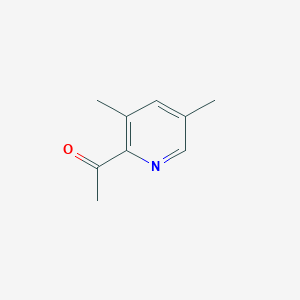
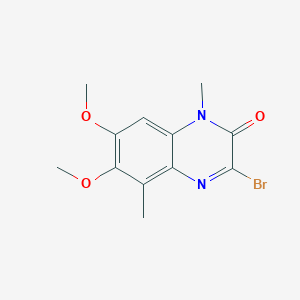
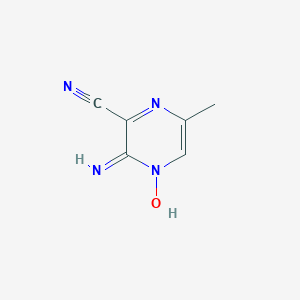
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
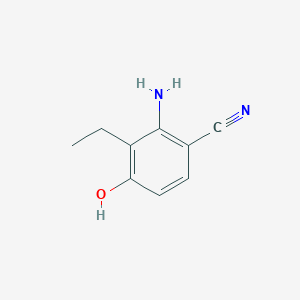
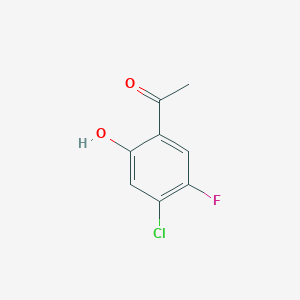
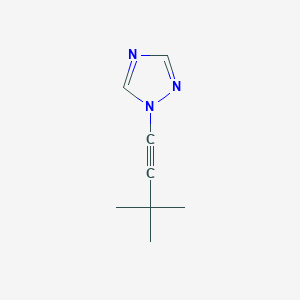
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
